molecular formula C12H15N5O B2865550 (2E)-3-(dimethylamino)-1-(2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one CAS No. 1189751-28-7

(2E)-3-(dimethylamino)-1-(2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one

Cat. No. B2865550
M. Wt: 245.286
InChI Key: KUSTYVQOOCQIGF-AATRIKPKSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the database .


Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the database .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have synthesized various derivatives of triazolopyrimidines, demonstrating the versatility of these compounds in chemical synthesis. For instance, Abdel‐Aziz et al. (2008) synthesized novel derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, showing moderate antimicrobial activity against some bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Additionally, Hassneen and Abdallah (2003) prepared pyridinopyrimidinone and triazolinopyrimidinone derivatives, highlighting the compound's utility in developing new heterocyclic systems (Hassneen & Abdallah, 2003).

Potential Pharmacological Applications

Novinson et al. (1982) identified 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors, suggesting their potential as new cardiovascular agents. These compounds showed promise in increasing cardiac output without significantly affecting heart rate in animal models (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).

Antimicrobial Activity

Some synthesized derivatives have exhibited notable antimicrobial properties. Mabkhot et al. (2016) reported that certain thiophene-based heterocycles showed more potent activity against fungal species than the standard drug Amphotericin B, indicating the compound's potential for developing new antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, Al-showiman, 2016).

Synthesis of Heterocyclic Systems

Gomha and Farghaly (2011) explored the compound's utility in synthesizing novel pyrazolotriazolopyrimidin derivatives, contributing to the diverse applications of this chemical scaffold in creating complex heterocyclic systems (Gomha & Farghaly, 2011).

Safety And Hazards

The safety and hazards information for this compound is not available .

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-8-10(11(18)5-6-16(3)4)7-13-12-14-9(2)15-17(8)12/h5-7H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSTYVQOOCQIGF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC2=NC(=NN12)C)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-(2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one

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